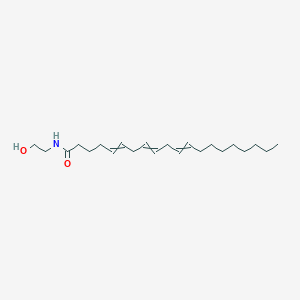

N-(2-hydroxyethyl)eicosa-5,8,11-trienamide

説明

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is a bioactive lipid molecule derived from the fatty acid (5Z,8Z,11Z)-eicosatrienoic acid. This compound is part of the family of N-acylethanolamines, which are known for their roles in various physiological processes, including inflammation, pain modulation, and cell signaling.

特性

分子式 |

C22H39NO2 |

|---|---|

分子量 |

349.5 g/mol |

IUPAC名 |

N-(2-hydroxyethyl)icosa-5,8,11-trienamide |

InChI |

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25) |

InChIキー |

YKGQBEGMUSSPFY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine typically involves the reaction of (5Z,8Z,11Z)-eicosatrienoic acid with ethanolamine. The reaction is usually carried out under mild conditions to preserve the integrity of the double bonds in the eicosatrienoic acid. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the eicosatrienoic acid and the amino group of ethanolamine.

Industrial Production Methods

Industrial production of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required standards for use in research and potential therapeutic applications.

化学反応の分析

Types of Reactions

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine can undergo various chemical reactions, including:

Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent fatty acid and ethanolamine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for hydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives of the eicosatrienoic acid moiety.

Reduction: Saturated derivatives of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine.

Substitution: (5Z,8Z,11Z)-eicosatrienoic acid and ethanolamine.

科学的研究の応用

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine has been studied for its potential roles in various fields:

Chemistry: As a model compound for studying amide bond formation and lipid chemistry.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Explored for its potential anti-inflammatory and analgesic properties, as well as its role in modulating immune responses.

作用機序

The mechanism of action of N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine involves its interaction with specific receptors and enzymes in the body. It is believed to exert its effects by modulating the activity of cannabinoid receptors, particularly CB1 and CB2, as well as other lipid signaling pathways. The compound may also influence the production of pro-inflammatory and anti-inflammatory mediators, thereby affecting immune responses and pain perception.

類似化合物との比較

Uniqueness

N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine is unique due to its specific fatty acid moiety, (5Z,8Z,11Z)-eicosatrienoic acid, which imparts distinct biological activities and potential therapeutic benefits. Its ability to modulate multiple signaling pathways and its involvement in various physiological processes make it a compound of significant interest in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。